2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole
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Description
The compound “2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure consisting of the fusion of benzene and imidazole . The 3,4-dimethoxyphenyl group suggests the presence of two methoxy (OCH3) groups on the phenyl ring .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, benzimidazole derivatives are often synthesized via reactions involving o-phenylenediamine . The 3,4-dimethoxyphenyl group could potentially be introduced through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions .Chemical Reactions Analysis
Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .Mechanism of Action
Target of Action
Compounds with similar structures, such as bevantolol, have been shown to target beta-1 adrenoceptors . These receptors play a crucial role in the regulation of heart rate and blood pressure .
Mode of Action
It’s worth noting that compounds with similar structures, like bevantolol, exhibit both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . This suggests that 2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole might interact with its targets in a similar manner, leading to changes in cellular signaling and function.
Biochemical Pathways
Related compounds like 3,4-dimethoxyphenethylamine have been shown to have some activity as a monoamine oxidase inhibitor , which could imply that this compound might influence similar pathways.
Result of Action
For instance, Bevantolol, by binding and antagonizing beta-1 receptors, inhibits the normal epinephrine-mediated sympathetic actions such as increased heart rate, thereby decreasing preload and blood pressure .
Future Directions
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-ethylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-4-19-14-8-6-5-7-13(14)18-17(19)12-9-10-15(20-2)16(11-12)21-3/h5-11H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKSRBBFWHDBHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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